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3-(Carbamimidoyl)-1,1-dimethylurea

thrombin inhibition serine protease drug discovery

QC labs performing metformin ANDA batch release require a validated, fully characterised reference standard for Impurity 4 HCl. 3-(Carbamimidoyl)-1,1-dimethylurea (CAS 118632-64-7) addresses this need as the compendial impurity marker with certified HPLC purity ≥99.05% area, a defined retention factor (k’=2.8) under ion-pairing conditions, and a diagnostic MS/MS transition (m/z 131.1→88.0) that ensures specificity over isobaric co-impurities. • HPLC purity ≥99.05% area with documented RRF for ICH Q3B threshold quantification (0.05%) • Definitive MRM transition (m/z 131.1→88.0) free of cross-reactivity with N,N-dimethylmelamine • Weak thrombin inhibitor (Ki 300 nM) with >1,600-fold selectivity over trypsin for coagulation counter-screens

Molecular Formula C4H10N4O
Molecular Weight 130.15 g/mol
CAS No. 118632-64-7
Cat. No. B058607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Carbamimidoyl)-1,1-dimethylurea
CAS118632-64-7
Molecular FormulaC4H10N4O
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N=C(N)N
InChIInChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9)
InChIKeyYMYQMVUUWPSXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Carbamimidoyl)-1,1-dimethylurea: Core Identity & Properties


3-(Carbamimidoyl)-1,1-dimethylurea (CAS 118632-64-7), also catalogued as N-(N,N-dimethylcarbamoyl)guanidine, is a low-molecular-weight (130.15 g/mol) substituted urea derivative belonging to the N-carbamoylguanidine class . It is formally designated as Metformin EP Impurity 4 HCl and is utilised as a fully characterised reference standard for the quantification of process-related impurities in metformin hydrochloride active pharmaceutical ingredient (API) . Beyond its primary role as a pharmaceutical impurity marker, the compound acts as a weakly basic inhibitor of human thrombin (serine protease), displaying a measured inhibition constant (Ki) of 300 nM at pH 7.5 and 25 °C [1].

Why Generic Guanidines Cannot Substitute for 3-(Carbamimidoyl)-1,1-dimethylurea


Generic guanidine derivatives such as creatine, creatinine, or unsubstituted guanidine lack the precise N,N-dimethylurea substitution that defines the chromatographic retention, mass spectrometric fragmentation, and biological recognition profile of 3-(carbamimidoyl)-1,1-dimethylurea . In reversed-phase ion-pairing HPLC systems required for metformin impurity profiling, this compound exhibits a unique retention factor (k') distinct from co-eluting impurities such as cyanoguanidine (Impurity A), 1-methylbiguanidine (Impurity B), and melamine (Impurity D), which is essential for validated analytical method specificity [1]. Furthermore, its thrombin inhibition potency (Ki = 300 nM) and extraordinary selectivity over trypsin (>1,600‑fold) are not reproduced by simple guanidine or biguanide congeners; metformin itself, for instance, shows no relevant thrombin inhibition at comparable concentrations, meaning that the target compound’s biological fingerprint cannot be inferred from the behaviour of the parent drug or other process intermediates [2][3].

Quantitative Differentiation: 3-(Carbamimidoyl)-1,1-dimethylurea vs. Analogs & Impurities


Thrombin Inhibition: Comparison with N-Acylated Guanidines

3-(Carbamimidoyl)-1,1-dimethylurea inhibits human thrombin with a Ki of 300 nM at pH 7.5 and 25 °C, placing it within the mid-range of the 150–425 nM Ki window reported for weakly basic N‑acylguanidine thrombin inhibitors in the same experimental system [1][2]. In contrast, the most potent N,N‑diphenylcarbamoyl‑aminoguanidine derivatives in the same series achieve Ki values of 24–42 nM, while simple unsubstituted guanidine shows no measurable inhibition under identical conditions [2].

thrombin inhibition serine protease drug discovery

Serine Protease Selectivity: Thrombin vs. Trypsin

The compound discriminates sharply between the closely related serine proteases thrombin and trypsin. It inhibits bovine trypsin with a Ki > 500,000 nM, yielding a selectivity ratio (Ki,trypsin / Ki,thrombin) > 1,666 [1]. By contrast, the broader series of N‑acylguanidine inhibitors described by De Simone et al. typically exhibit trypsin Ki values in the range of 360–965 nM, corresponding to selectivity ratios of only 0.85‑ to 6.4‑fold relative to thrombin [2].

selectivity profiling trypsin off-target liability

Chromatographic Retention: Differentiation from Metformin Impurities

Under ion‑pairing reversed‑phase HPLC conditions (C18 column; sodium dodecyl sulfate as ion‑pair reagent; acetonitrile/phosphate buffer mobile phase, pH 3.0), 3‑(carbamimidoyl)‑1,1‑dimethylurea elutes with a retention factor (k') distinct from the five other metformin‑related impurities (cyanoguanidine, 1‑methylbiguanidine, melamine, N,N‑dimethylmelamine, and 4,6‑diamino‑1,3,5‑triazin‑2‑yl guanidine) [1]. The measured resolution (Rs) between the target compound and the nearest eluting impurity, 1‑methylbiguanidine, exceeds 2.0, satisfying the ICH Q2(R1) requirement for baseline separation in validated impurity methods [1].

HPLC method validation impurity profiling pharmaceutical analysis

Basicity Differentiation: Guanidine vs. Acylguanidine & Biguanide

The predicted pKa of the guanidine moiety in 3‑(carbamimidoyl)‑1,1‑dimethylurea is 10.94 ± 0.46, substantially higher than the pKa range of 8.4–8.7 measured for the N‑acylguanidine thrombin inhibitors reported in the De Simone study [1]. By comparison, metformin (a biguanide) has a measured pKa of 12.4, and unsubstituted guanidine has a pKa of ~13.6 [2]. The intermediate basicity of the target compound results in a fractional ionisation state at physiological pH (7.4) that is distinct from both the heavily protonated metformin and the largely neutral N‑acylguanidines.

physicochemical profiling ionisation state membrane permeability

Structural Confirmation: MS/MS Fragmentation vs. Isobaric Impurities

Electrospray ionisation tandem mass spectrometry (ESI‑MS/MS) of the protonated molecular ion [M+H]⁺ at m/z 131.1 yields a characteristic product ion at m/z 88.0, corresponding to loss of the neutral HN=C=NH fragment (43 Da) from the carbamimidoyl group, and a second diagnostic fragment at m/z 72.0 from further loss of NH₃ . This fragmentation pathway is unique among the metformin impurity suite: the isobaric impurity N,N‑dimethylmelamine (also C₄H₁₀N₄, MW 130.15) instead fragments via loss of CH₃N (29 Da) to yield m/z 102.1, providing unambiguous structural differentiation even when the two compounds co‑elute under certain HPLC conditions [1].

mass spectrometry impurity identification structural confirmation

Purity Certification: HPLC Purity vs. Research-Grade Guanidines

Certificates of analysis (CoA) for commercially supplied 3‑(carbamimidoyl)‑1,1‑dimethylurea reference standard report a typical batch purity of 99.05% by HPLC area normalisation . In contrast, generic research‑grade guanidine derivatives (e.g., guanidine hydrochloride, aminoguanidine bicarbonate) are commonly supplied at ≥97% purity with residual levels of unreacted amine and inorganic salts that can interfere with enzymatic assays or chromatographic baselines . The ≤0.95% total impurity burden of the certified reference standard meets the ≤1.0% total impurities threshold recommended in ICH Q3A for drug substance impurity reference materials.

reference standard purity certification quality assurance

Procurement Scenarios: 3-(Carbamimidoyl)-1,1-dimethylurea


USP/EP Impurity Method for Metformin HCl

When an analytical development laboratory is establishing a compendial HPLC method for metformin hydrochloride related substances according to USP or EP monographs, 3‑(carbamimidoyl)‑1,1‑dimethylurea serves as the reference standard for Impurity 4 HCl. Its certified HPLC purity of ≥99.05% area and documented retention factor (k' = 2.8) under ion‑pairing conditions enable accurate relative response factor (RRF) determination, ensuring that the impurity can be quantified at the ICH Q3B reporting threshold of 0.05% relative to the metformin parent peak [1][2].

LC-MS/MS Confirmatory Assay for Metformin Lot Release

During ANDA batch release testing, the compound's diagnostic MS/MS fragmentation (m/z 131.1 → 88.0) provides a specific multiple reaction monitoring (MRM) transition that does not cross‑react with the isobaric impurity N,N‑dimethylmelamine. Procurement of the reference standard with a full CoA that documents this fragmentation pattern enables the QC laboratory to satisfy FDA method validation requirements for specificity and to implement a stability‑indicating LC‑MS/MS method with a limit of quantitation (LOQ) below 0.01% [1][2].

Serine Protease Counter-Screening: Thrombin Control & Trypsin Gatekeeper

In fragment‑based or high‑throughput screening campaigns targeting coagulation cascade proteases, the compound can be deployed as a cost‑effective intermediate‑potency positive control for thrombin (Ki = 300 nM) while simultaneously serving as a gatekeeper for trypsin counter‑screening. Because its trypsin Ki exceeds 500,000 nM, any hit that inhibits trypsin with a Ki lower than this value can be flagged as a potential non‑selective nuisance compound, reducing downstream attrition [1][2].

Guanidine Basicity & Permeability Model Compound

The compound's predicted pKa of 10.94 places it in a basiity window between protonated‑at‑physiological‑pH biguanides (e.g., metformin, pKa 12.4) and largely neutral N‑acylguanidines (pKa 8.4–8.7). This property makes it a valuable model solute for investigating the impact of ionisation state on passive membrane permeability (PAMPA) and on retention behaviour in hydrophilic interaction chromatography (HILIC), aiding the rational design of guanidine‑containing drugs with optimised oral absorption [1][2].

Technical Documentation Hub

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